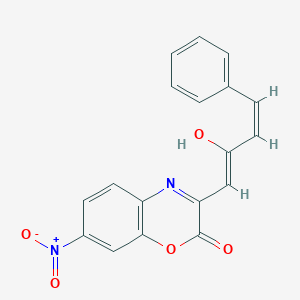
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide), also known as TCS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TCS is a sulfonamide derivative that contains trichlorophenyl and methylbenzenesulfonamide moieties.
Wirkmechanismus
The mechanism of action of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) is not fully understood. However, studies have suggested that N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may inhibit the growth of microorganisms by interfering with their cell wall synthesis. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may also inhibit the activity of certain enzymes involved in metabolic pathways. In addition, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been shown to have both beneficial and detrimental effects on living organisms. In humans, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been reported to have estrogenic activity, which may affect the endocrine system. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has also been shown to disrupt the gut microbiome, which may have implications for overall health. In animals, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been shown to have toxic effects on the liver and kidneys. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has also been shown to have adverse effects on aquatic organisms, such as fish and amphibians.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has several advantages for lab experiments. It is readily available and relatively inexpensive. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) is also stable under normal laboratory conditions. However, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has some limitations. It is toxic to living organisms, which may limit its use in certain experiments. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may also interfere with certain assays, such as those that involve the use of enzymes.
Zukünftige Richtungen
There are several future directions for research on N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide). One area of interest is the development of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide)-based drugs for the treatment of bacterial and fungal infections. Another area of interest is the investigation of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) as a potential anticancer agent. In addition, further research is needed to understand the environmental impact of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) as a contaminant in water and soil. Finally, more studies are needed to understand the mechanism of action of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) and its effects on living organisms.
Conclusion
In conclusion, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) is a chemical compound that has potential applications in various fields. The synthesis of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) involves the reaction of 2,3,5-trichloroaniline with 4-methylbenzenesulfonyl chloride. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been extensively studied for its antibacterial, antifungal, and anticancer properties. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may inhibit the growth of microorganisms by interfering with their cell wall synthesis and may induce apoptosis in cancer cells. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has both beneficial and detrimental effects on living organisms, and further research is needed to understand its mechanism of action and potential environmental impact.
Synthesemethoden
The synthesis of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) involves the reaction of 2,3,5-trichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of an organic base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been investigated for its antibacterial, antifungal, and anticancer properties. In agriculture, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been studied for its herbicidal and insecticidal activities. In environmental science, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been researched for its potential environmental impact as a contaminant in water and soil.
Eigenschaften
IUPAC Name |
4-methyl-N-[2,3,5-trichloro-4-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N2O4S2/c1-12-3-7-14(8-4-12)30(26,27)24-17-11-16(21)20(19(23)18(17)22)25-31(28,29)15-9-5-13(2)6-10-15/h3-11,24-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGJJCBHFSROLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)
![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)

![2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)
![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)
![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)
![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)

![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide](/img/structure/B6118909.png)